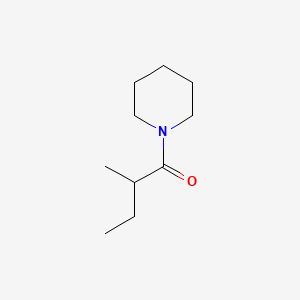
1-(2-Methylbutyryl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutyryl)piperidine is an organic compound with the molecular formula C10H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylbutyryl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-methylbutyryl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbutyryl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methylbutyryl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyryl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-1-(piperidin-1-yl)butan-1-one
- 2-Methyl-1-(1-piperidinyl)-1-butanone
- 2-Methyl-1-(piperidin-1-yl)butanone
Uniqueness: 1-(2-Methylbutyryl)piperidine stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit unique chemical properties and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
1-(2-Methylbutyryl)piperidine, with the CAS number 46034-20-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C11H17N and a molecular weight of approximately 179.26 g/mol. The compound features a piperidine ring substituted with a 2-methylbutyryl group, which may influence its biological interactions.
| Property | Description |
|---|---|
| CAS Number | 46034-20-2 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with 2-methylbutyryl chloride under controlled conditions. This reaction can be summarized as follows:
This synthetic route allows for the introduction of the 2-methylbutyryl group into the piperidine structure, which is crucial for its biological activity.
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological properties. It has been studied for its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. Notably, compounds derived from this structure have shown activity against certain types of cancer and neurological disorders.
Case Study: Anticancer Activity
In a study published in Molecules, derivatives of piperidine were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications to the piperidine structure could enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .
The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Properties
CAS No. |
46034-20-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
DLBXFSLJOBEJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















